molecular formula C20H20N4O5 B3682770 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 428835-90-9

5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3682770
CAS No.: 428835-90-9
M. Wt: 396.4 g/mol
InChI Key: MTXFVPDHAQSPFU-UHFFFAOYSA-N
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Description

5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrrole ring with a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylpyrrole and 2-methyl-4-nitrobenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethylpyrrole with 2-methyl-4-nitrobenzaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring structure.

    Functional Group Modification: Further modifications are made to introduce the diazinane trione moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the diazinane trione moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A simpler compound with a similar pyrrole ring structure.

    2-Methyl-4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    1,3-Dimethyl-1,3-diazinane-2,4,6-trione: A compound with a similar diazinane trione moiety.

Uniqueness

The uniqueness of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

5-[[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-11-8-15(24(28)29)6-7-17(11)23-12(2)9-14(13(23)3)10-16-18(25)21(4)20(27)22(5)19(16)26/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXFVPDHAQSPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])C)C)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106708
Record name 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428835-90-9
Record name 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428835-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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